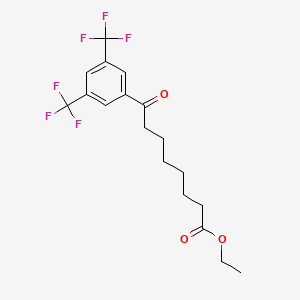

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate, which precisely describes the structural arrangement of substituents and functional groups. This nomenclature system identifies the compound as an ethyl ester of an eight-carbon carboxylic acid chain containing a ketone functional group at the eighth position and a substituted phenyl ring bearing two trifluoromethyl groups at the 3 and 5 positions.

The compound is systematically classified under the Chemical Abstracts Service registry number 898793-03-8, which serves as its unique molecular identifier in chemical databases worldwide. Additional systematic identifiers include the Molecular Design Limited number MFCD01320193, which facilitates cross-referencing across various chemical information systems. The compound belongs to the broader classification of aromatic ketone esters, specifically within the subclass of trifluoromethyl-substituted benzene derivatives.

The systematic classification extends to its structural features, where the molecule contains three distinct functional domains: an ethyl ester group (-COOC2H5), an aliphatic ketone linker, and a 3,5-bis(trifluoromethyl)phenyl aromatic system. This classification system enables precise identification of the compound's chemical behavior and potential synthetic applications. The presence of multiple electron-withdrawing trifluoromethyl groups significantly influences the compound's electronic properties and places it within the category of highly fluorinated organic molecules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C18H20F6O3, indicating a complex organic structure containing eighteen carbon atoms, twenty hydrogen atoms, six fluorine atoms, and three oxygen atoms. The molecular weight is precisely calculated at 398.3 grams per mole, making it a moderately large organic molecule within the range typical for specialized pharmaceutical intermediates and advanced materials precursors.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 18 | 12.01 | 216.18 | 54.27 |

| Hydrogen | 20 | 1.008 | 20.16 | 5.06 |

| Fluorine | 6 | 18.998 | 113.99 | 28.62 |

| Oxygen | 3 | 15.999 | 47.997 | 12.05 |

| Total | 47 | - | 398.33 | 100.00 |

The high fluorine content, comprising approximately 28.62% of the total molecular weight, significantly influences the compound's physical and chemical properties. This substantial fluorine content is concentrated in two trifluoromethyl groups (-CF3), each contributing three fluorine atoms to the overall molecular structure. The fluorine atoms create a highly electronegative environment around the aromatic ring, substantially affecting the molecule's reactivity patterns and stability characteristics.

The molecular weight distribution reveals a carbon-rich framework typical of organic compounds, with the significant fluorine contribution distinguishing this molecule from non-fluorinated analogs. The oxygen atoms are distributed across three functional groups: two within the ester linkage and one in the ketone functionality, contributing to the molecule's potential for hydrogen bonding and coordination chemistry applications.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound reveals important structural details about its three-dimensional molecular architecture. The compound exhibits specific conformational preferences influenced by the steric and electronic effects of the trifluoromethyl substituents on the aromatic ring. Computational structural data indicates that the molecule adopts extended conformations to minimize steric interactions between the bulky trifluoromethyl groups and the aliphatic chain.

The International Chemical Identifier string for the compound is InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3, which encodes the complete three-dimensional connectivity information. This identifier system provides a standardized method for representing the molecular structure in computational chemistry applications and database searches.

Three-dimensional conformational studies using computational modeling methods demonstrate that the trifluoromethyl groups adopt orientations that minimize intramolecular repulsion while maximizing stabilizing interactions. The aromatic ring maintains planarity, with the trifluoromethyl substituents positioned at approximately 120-degree angles from each other, consistent with the meta-substitution pattern. The aliphatic chain connecting the ester and ketone functionalities exhibits conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on environmental conditions.

Table 2: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Volume | ~400 Ų | Calculated |

| Aromatic Ring Planarity | Maintained | Computational |

| Trifluoromethyl Orientation | Meta-positioned (120°) | Structural |

| Aliphatic Chain Flexibility | High | Conformational |

| Hydrogen Bond Acceptors | 3 | Functional Groups |

| Hydrogen Bond Donors | 0 | Structural Analysis |

Comparative Analysis of Trifluoromethyl Substitution Patterns in Aromatic Esters

The 3,5-ditrifluoromethyl substitution pattern in this compound represents a specific example of meta-disubstitution that significantly influences molecular properties compared to other substitution patterns. Comparative analysis with related compounds reveals that the meta-positioning of trifluoromethyl groups creates a unique electronic environment that enhances the compound's stability and modifies its reactivity profile.

Studies of analogous compounds with different substitution patterns, such as ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate, demonstrate the impact of trifluoromethyl group positioning on molecular behavior. The para-substituted analog possesses a molecular weight of 330.34 grams per mole, substantially lower than the 398.3 grams per mole observed for the 3,5-disubstituted compound. This difference reflects the presence of only one trifluoromethyl group versus two in the target compound.

Table 3: Comparative Analysis of Trifluoromethyl-Substituted Aromatic Esters

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Trifluoromethyl Groups | Electronic Effect |

|---|---|---|---|---|

| Target Compound | 3,5-disubstituted | 398.3 | 2 | Strong electron-withdrawing |

| Para-substituted analog | 4-substituted | 330.34 | 1 | Moderate electron-withdrawing |

| 3,5-Bis(trifluoromethyl)aniline | 3,5-disubstituted | 229.12 | 2 | Strong electron-withdrawing |

The electronic effects of the 3,5-ditrifluoromethyl substitution pattern create a highly electron-deficient aromatic system that significantly influences the compound's reactivity toward nucleophilic and electrophilic reagents. This substitution pattern is particularly valuable in medicinal chemistry applications where metabolic stability and enhanced bioavailability are desired characteristics. The symmetric arrangement of the two trifluoromethyl groups provides balanced electronic effects while maintaining molecular symmetry, which can be advantageous for crystallization and purification processes.

Comparative studies with 3,5-bis(trifluoromethyl)aniline, which shares the same substitution pattern but lacks the extended aliphatic chain, reveal that the aromatic electronic environment remains consistent regardless of the attached functional groups. This observation suggests that the trifluoromethyl groups primarily influence the aromatic ring's properties rather than significantly affecting the remote aliphatic chain's behavior. The meta-disubstitution pattern creates a particularly stable electronic configuration that resists degradation under various chemical conditions, making such compounds valuable for applications requiring chemical stability and durability.

属性

IUPAC Name |

ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFRKXQUBFXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645526 | |

| Record name | Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-03-8 | |

| Record name | Ethyl η-oxo-3,5-bis(trifluoromethyl)benzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- Octanoic acid or its derivatives (e.g., 8-oxooctanoic acid or 8-oxo-octanoyl chloride)

- 3,5-bis(trifluoromethyl)benzene derivatives (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride or 3,5-bis(trifluoromethyl)acetophenone)

- Ethanol (for esterification)

- Catalysts and reagents: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), coupling agents (e.g., DCC, EDC), bases for neutralization, and solvents such as dichloromethane or toluene

Synthetic Route Example

Preparation of 8-oxooctanoic acid intermediate:

- Oxidation of octanoic acid or selective functionalization to introduce a ketone at the 8-position.

- Alternatively, use of 8-oxooctanoyl chloride prepared by reaction of 8-oxooctanoic acid with thionyl chloride.

Attachment of the 3,5-ditrifluoromethylphenyl group:

- Friedel-Crafts acylation or nucleophilic addition of the 3,5-bis(trifluoromethyl)phenyl moiety to the ketone carbon.

- This step may involve organometallic reagents or transition metal-catalyzed coupling reactions to ensure regioselectivity and yield.

Esterification to form the ethyl ester:

- Reaction of the carboxylic acid intermediate with ethanol under acidic conditions (e.g., reflux with sulfuric acid) to yield the ethyl ester.

- Alternatively, use of coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) to promote ester bond formation under milder conditions.

Reaction Conditions and Optimization

- Temperature: Typically reflux temperatures for esterification (around 70-80°C for ethanol).

- Solvent: Non-polar solvents such as dichloromethane or toluene for coupling steps; ethanol for esterification.

- Catalysts: Acid catalysts for esterification; Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation.

- Purification: Column chromatography or recrystallization to achieve ≥97% purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Ketone introduction | Oxidation of octanoic acid or acyl chloride | Introduce 8-oxo group | Use mild oxidants to avoid overoxidation |

| 2. Aryl group attachment | Friedel-Crafts acylation or organometallic coupling | Attach 3,5-bis(trifluoromethyl)phenyl | Control regioselectivity; use dry conditions |

| 3. Esterification | Ethanol, acid catalyst (H2SO4 or DCC/DMAP) | Form ethyl ester | Reflux or room temp with coupling agents |

| Purification | Chromatography or recrystallization | Achieve high purity | Confirm by NMR, HPLC, MS |

Research Findings and Considerations

- The presence of electron-withdrawing trifluoromethyl groups on the phenyl ring influences the reactivity and stability of intermediates, requiring careful control of reaction conditions to prevent side reactions.

- Esterification yields are optimized by using coupling agents under mild conditions to avoid decomposition of sensitive ketone functionalities.

- Analytical characterization (NMR, IR, MS) confirms the successful formation of the ester and the integrity of the trifluoromethyl-substituted aromatic ring.

- The compound is typically prepared for use as an intermediate in pharmaceutical or material science research, where the trifluoromethyl groups impart unique electronic and lipophilic properties.

化学反应分析

Types of Reactions: Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate is being explored for its potential therapeutic properties. The fluorinated structure can enhance lipophilicity and bioavailability, making it a candidate for drug development.

- Antimicrobial Activity: Preliminary studies indicate that this compound may possess significant antimicrobial properties. It has been shown to inhibit the growth of drug-resistant bacteria with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.

- Anticancer Potential: Research has indicated that this compound may inhibit the proliferation of cancer cells in vitro. For instance, it demonstrated significant antiproliferative activity against breast cancer cell lines, highlighting its potential as an anticancer agent.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl substitution allows for various chemical transformations.

- Reactions: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the difluorophenyl group .

Materials Science

Due to its unique properties, this compound is being investigated for applications in materials science.

- Polymer Development: The incorporation of fluorinated compounds like this compound into polymer matrices can improve thermal stability and chemical resistance. Fluorinated polymers are known for their high performance in harsh environments .

Case Study 1: Antimicrobial Studies

In a study focusing on the antimicrobial properties of this compound, researchers synthesized a series of derivatives and evaluated their efficacy against various bacterial strains. The results indicated that several derivatives exhibited potent growth inhibition against Gram-positive bacteria, showcasing the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another significant study involved assessing the anticancer properties of this compound against different cancer cell lines. The results revealed that this compound effectively reduced cell viability at micromolar concentrations. Molecular docking studies suggested that its binding affinity to specific proteins involved in cell signaling pathways was significantly enhanced due to the trifluoromethyl substitutions .

作用机制

The mechanism of action of Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Substituent Effects: Trifluoromethyl vs. Methoxy Groups

The 3,5-ditrifluoromethylphenyl moiety distinguishes this compound from analogs such as ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-69-5). Key differences include:

Functional Group Modifications: Ketone Position and Chain Length

Compared to methyl 8-oxooctanoate (), which lacks aromatic substituents, this compound exhibits:

Structural Isomers and Regiochemical Variations

lists multiple ethyl 8-(dimethoxyphenyl)-8-oxooctanoate isomers (e.g., 2,3-, 2,4-, and 3,5-dimethoxy variants). The 3,5-substitution pattern in the trifluoromethyl analog provides symmetrical steric hindrance, improving crystallinity and purification yields compared to asymmetrical isomers .

Bioactive Molecule Development

The compound’s fluorinated aromatic ring mimics bioactive natural products (e.g., chromene derivatives in ), enabling applications in fluorogenic probes or enzyme inhibitors .

生物活性

Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate is a synthetic compound that has garnered attention due to its potential biological activities. The presence of trifluoromethyl groups in its structure suggests unique interactions with biological systems, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Ethyl group : Enhances lipophilicity, aiding membrane permeability.

- Trifluoromethylphenyl moiety : Known for its influence on the pharmacokinetic properties of compounds, enhancing bioactivity.

- Oxooctanoate backbone : Provides a functional group that may interact with various biological targets.

Molecular Formula

The molecular formula can be represented as .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Interaction with Receptors : The trifluoromethyl group can enhance binding affinity to various receptors, potentially leading to altered signaling pathways.

Pharmacological Profiles

Research on related compounds indicates that those with similar structural features may exhibit:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.

Comparative Biological Activity of Related Compounds

Case Studies

-

Case Study on Antimicrobial Properties

- A study evaluated a series of trifluoromethylated compounds for their antimicrobial efficacy against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting potential for drug development.

-

Case Study on Inhibition of Enzymatic Activity

- Research focused on the inhibition of cyclooxygenase (COX) enzymes by fluorinated compounds. Results demonstrated that the presence of trifluoromethyl groups enhanced inhibitory activity, indicating a possible mechanism for anti-inflammatory effects.

常见问题

Q. What are common synthetic routes for Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate?

Methodological Answer: Synthesis typically involves coupling the trifluoromethylphenyl moiety to the octanoate backbone. A two-step approach is often employed:

- Step 1 : Activation of 8-oxooctanoic acid derivatives (e.g., using DCC/HOBt in DMF) for amide or ester bond formation .

- Step 2 : Introduction of the 3,5-bis(trifluoromethyl)phenyl group via nucleophilic substitution or palladium-catalyzed coupling. For fluorinated analogs, post-synthetic radiolabeling (e.g., using [¹⁸F]fluoride) may require specialized conditions . Key reagents: DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), and anhydrous DMF. Yield optimization often requires inert atmospheres and controlled temperatures (e.g., 0–90°C depending on reactivity) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), the octanoate chain (δ 1.2–2.5 ppm for aliphatic protons), and aromatic protons from the trifluoromethylphenyl group (δ 7.5–8.0 ppm as a singlet due to symmetry) .

- ¹³C NMR : Peaks for carbonyl groups (δ 170–210 ppm) and CF₃ carbons (δ 120–125 ppm, quartets due to J-C-F coupling).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass for C₁₈H₁₉F₆O₃: calculated 430.1234) .

Q. What handling and storage protocols are recommended for this compound?

Methodological Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent ester hydrolysis or oxidative degradation .

- Safety : Use PPE (gloves, goggles, lab coat) due to potential irritancy of fluorinated aromatics. Avoid inhalation; conduct reactions in fume hoods .

- Waste Disposal : Collect fluorinated byproducts separately and incinerate via certified hazardous waste facilities .

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity?

Methodological Answer: The –CF₃ groups stabilize the ketone via inductive effects, reducing its electrophilicity. This impacts:

- Nucleophilic Attack : Slower reaction rates in ketone-based condensations (e.g., Grignard additions).

- Acid Stability : Enhanced resistance to acid-catalyzed decomposition compared to non-fluorinated analogs. Computational studies (DFT) can predict charge distribution and guide reaction optimization .

Advanced Research Questions

Q. How can low yields in coupling reactions be addressed during synthesis?

Methodological Answer: Low yields often stem from steric hindrance or poor leaving-group ability. Strategies include:

- Alternative Coupling Reagents : Replace DCC/HOBt with EDCI (ethylcarbodiimide hydrochloride) or BOP reagent for bulky substrates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 12 hours at RT) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted starting materials .

Q. Can this compound be radiolabeled for in vivo imaging studies?

Methodological Answer: Yes, via isotopic substitution (e.g., ¹⁸F or ¹¹C). A reported method involves:

- Step 1 : Tosyl precursor preparation for nucleophilic fluorination with [¹⁸F]fluoride (90°C, CH₃CN).

- Step 2 : Hydroxamic acid formation using methanolic hydroxylamine (0°C, 20 minutes). Achieve radiochemical purity >99% via HPLC, though specific activity (~2.3 GBq/μmol) may require optimization for low-abundance targets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Estimation : Use software like MarvinSketch or Molinspiration to predict lipophilicity (expected LogP ~4.5 due to –CF₃ groups).

- Metabolic Stability : Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies potential oxidation sites (e.g., octanoate chain).

- Solubility : COSMO-RS simulations in water/DMSO mixtures guide formulation strategies .

Q. How to resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity (e.g., distinguishing ketone vs. ester carbonyls).

- X-ray Crystallography : Resolve ambiguous NOEs in crowded regions (e.g., octanoate chain conformation) .

- Comparative Analysis : Benchmark against analogs like 8-(4-bromophenyl)-8-oxooctanoic acid (δ 7.3–7.6 ppm for Br-substituted aromatics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。